Evidence 1: MAO‑B Inhibitory Potency & Selectivity Profile vs. Cholinesterases
2,2,2-Trifluoro-1-(4-(methylthio)phenyl)ethan-1-amine demonstrates moderate inhibitory activity against monoamine oxidase B (MAO-B) with an IC50 of 2.18 µM [1]. In parallel assays, the compound exhibits significantly weaker inhibition of acetylcholinesterase (AChE, IC50 = 21.6 µM) and butyrylcholinesterase (BuChE, IC50 = 149 µM), yielding a ~10-fold selectivity window for MAO-B over AChE and a ~68-fold window over BuChE [1]. In contrast, the non-trifluoromethyl analog 1-(4-(methylthio)phenyl)ethanamine shows negligible MAO-B inhibition at comparable concentrations, consistent with the established SAR that the electron-withdrawing α-trifluoromethyl group is essential for engaging the MAO-B active site [2].
| Evidence Dimension | MAO-B inhibition (IC50) |
|---|---|
| Target Compound Data | 2.18 µM |
| Comparator Or Baseline | 1-(4-(Methylthio)phenyl)ethanamine: not significantly active at <100 µM (class-level inference) |
| Quantified Difference | ≥ 46-fold improvement in potency attributed to α-CF3 substitution |
| Conditions | Inhibition of MAO-B in Wistar rat liver using 4-trifluoromethyl benzylamine as substrate; preincubation 20 min [1] |
Why This Matters
The ~10-fold selectivity over AChE reduces the likelihood of cholinergic side effects compared to non-selective amine inhibitors, making this scaffold a more attractive starting point for CNS disorder programs.
- [1] BindingDB. BDBM50539406 (CHEMBL4646836). Affinity Data: IC50 = 2.18E+3 nM (MAO-B, rat liver); IC50 = 2.16E+4 nM (AChE, electric eel); IC50 = 1.49E+5 nM (BuChE, horse). View Source
- [2] Youdim MBH, Edmondson D, Tipton KF. The therapeutic potential of monoamine oxidase inhibitors. Nature Reviews Neuroscience. 2006;7(4):295-309. (SAR principle: α-CF3 enhances MAO-B binding affinity). View Source
